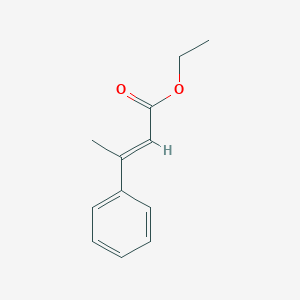

Ethyl 3-phenylbut-2-enoate

描述

Significance in Contemporary Organic Synthesis and Chemical Research

Ethyl 3-phenylbut-2-enoate stands as a versatile building block and intermediate in the field of organic synthesis. Its importance is underscored by its application in the creation of a variety of organic molecules. The compound's structure, which features a conjugated system, makes it a reactive and useful precursor for creating more complex chemical structures.

This ester is instrumental in a range of chemical transformations. It serves as an ancillary for the production of styrene (B11656) and is involved in the ring-opening and bond cleavage of aldehydes and epoxides. biosynth.com Furthermore, it plays a role in the activation of olefinic compounds. biosynth.com Research has demonstrated its utility in enantioselective reductions when used with cobalt complexes, achieving high levels of stereochemical control.

The reactivity of this compound allows it to undergo several key reaction types:

Oxidation: Can be converted to the corresponding carboxylic acids or ketones.

Reduction: Can yield alcohols or alkanes using reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride. mdpi.com

Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution. For instance, it can react with ammonia (B1221849) to form amides.

Its role as a precursor extends to the synthesis of pharmaceuticals and agrochemicals, highlighting its practical significance in applied chemical research.

Historical Context and Evolution of Research on Alpha,Beta-Unsaturated Esters

The study of α,β-unsaturated esters, the chemical class to which this compound belongs, has a rich history. Early research in this area dates back to at least the mid-20th century, with foundational methods for their synthesis being established. acs.org These compounds have long been recognized as crucial intermediates in organic chemistry.

The evolution of synthetic methods for α,β-unsaturated esters has been a continuous area of development. Key historical and modern synthetic strategies include:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are classical and widely used methods for synthesizing α,β-unsaturated esters. organic-chemistry.orgresearchgate.net Over the years, these reactions have been optimized, with recent research focusing on improving their stereoselectivity and environmental friendliness, for instance by performing them in aqueous media or deep eutectic solvents. organic-chemistry.orgrsc.org

Knoevenagel Condensation: This is another traditional method used to produce α,β-unsaturated esters, often catalyzed by a base. researchgate.net

Heck Reaction: The palladium-catalyzed Heck reaction has emerged as a powerful tool for the stereoselective synthesis of trisubstituted olefins, including α,β-unsaturated esters, from enoates and aryl halides. scispace.comfrontiersin.org

Other Modern Methods: Research has also explored iron-catalyzed stereospecific arylation of enol tosylates, gold-catalyzed reactions of vinyldiazo compounds, and methods involving the carboxylation of N-tosylhydrazones with CO2. organic-chemistry.orgrsc.orgnih.gov The development of greener protocols and the use of more benign reagents are also prominent trends in modern research. frontiersin.orgorganic-chemistry.org

This progression from classical condensation reactions to sophisticated, metal-catalyzed cross-coupling methods reflects the broader evolution of organic synthesis towards greater efficiency, selectivity, and sustainability.

Academic Research Trajectories and Objectives Pertaining to this compound

Academic research on this compound has been multifaceted, focusing on developing efficient synthetic routes and exploring its utility in creating complex and biologically active molecules.

One significant research trajectory has been the optimization of its synthesis. For example, the Horner-Wadsworth-Emmons (HWE) reaction has been adapted to use deep eutectic solvents, providing a greener and more efficient synthetic route. rsc.org The stereoselective synthesis of this compound is a key objective, with various methods being developed to control the geometry of the double bond. Both (E) and (Z) isomers have been synthesized with high selectivity using different catalytic systems and reaction conditions. mdpi.comrsc.org

| Method | Starting Materials | Catalyst/Reagent | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Acetophenone, Triethylphosphonoacetate | Sodium Hydride | 78% | Synthesis of (E)-isomer | mdpi.com |

| Iron-Catalyzed Arylation | Ethyl (Z)-3-(tosyloxy)-but-2-enoate, Grignard reagent | FeCl3, TMEDA | 82% | Stereospecific synthesis of (Z)-isomer | rsc.org |

| Heck Reaction | Bromobenzene, Ethyl crotonate | Pd(OAc)2 | 46% | Green protocol | frontiersin.orgnih.gov |

| Palladium-Catalyzed Arylation | Iodobenzene, Enoate | Pd(OAc)2, Ag2CO3 | 79% | Stereoselective synthesis of trisubstituted olefins | scispace.com |

Another major focus of research is the use of this compound as a key intermediate in the synthesis of more complex molecules. For instance, it has been used as a starting material in the synthesis of potential anticancer agents. nih.gov In these synthetic pathways, the ester is typically reduced to the corresponding allylic alcohol, which then undergoes further transformations. mdpi.comnih.gov

| Reaction Type | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Reduction | DIBAL-H | (E)-3-Phenylbut-2-enol | Intermediate for further synthesis | mdpi.com |

| Oxidation of the corresponding alcohol | MnO2 | (E)-3-Phenylbut-2-enal | Synthesis of aldehydes | mdpi.com |

| Heck Reaction Substrate | Aryl Halides | (E)-3-Arylbut-2-enoates | Synthesis of versatile pharmaceutical intermediates | frontiersin.org |

| Intermediate Synthesis | Bromobenzene | (E)-Ethyl 3-phenylbut-2-enoate | Precursor for potential anticancer agents | nih.gov |

The objectives of these academic pursuits are clear: to expand the synthetic chemist's toolbox with more efficient and selective reactions, and to leverage these methods for the construction of molecules with potential applications in medicine and materials science. The research on this compound is a testament to the ongoing quest for molecular control and functional innovation in chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHSWOMMFBMLL-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304961 | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-72-9 | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Phenylbut 2 Enoate and Its Analogues

Established Reaction Pathways and Mechanistic Elucidation

The synthesis of ethyl 3-phenylbut-2-enoate, a valuable intermediate in organic synthesis, is effectively achieved through well-established olefination reactions. biosynth.comclearsynth.comsynquestlabs.com These methods, particularly the Horner-Wadsworth-Emmons reaction, offer a high degree of control over the stereochemical outcome of the product.

Horner-Wadsworth-Emmons Reaction as a Core Synthetic Strategy

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters and is particularly effective for producing (E)-alkenes with high stereoselectivity. numberanalytics.comacs.orgalfa-chemistry.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to yield an alkene. wikipedia.orgslideshare.net A significant advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification of the desired alkene. alfa-chemistry.comuta.edu

The yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction are highly dependent on the reaction conditions. numberanalytics.com Key factors include the choice of base, solvent, and reaction temperature. numberanalytics.comjst.go.jp

Base: Strong bases such as sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) are commonly employed to deprotonate the phosphonate ester, forming the reactive phosphonate anion. numberanalytics.com The choice of cation associated with the base (e.g., Li+, Na+, K+) can also influence stereoselectivity, with lithium salts sometimes favoring higher (E)-selectivity. wikipedia.org In some cases, milder bases like barium hydroxide (B78521) have been used effectively. beilstein-journals.org

Solvent: Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction. numberanalytics.comalfa-chemistry.com The use of deep eutectic solvents (DESs) like a choline (B1196258) chloride/urea mixture has also been explored as a greener alternative. rsc.org

Temperature: Reaction temperature plays a crucial role in stereoselectivity. Higher temperatures (e.g., 23 °C versus -78 °C) can lead to greater (E)-stereoselectivity, likely due to increased equilibration of reaction intermediates. wikipedia.org Conversely, lower temperatures can sometimes enhance selectivity. numberanalytics.com

Auxiliary Reagents: Additives can be used to modify the reaction's outcome. For instance, the use of certain metal triflates, such as Sn(OSO2CF3)2, in conjunction with an amine base can dramatically shift the selectivity towards the (Z)-isomer. nih.gov

| Condition | Variation | Effect on HWE Reaction | Reference |

|---|---|---|---|

| Base | Strong bases (NaH, KHMDS) | Efficient deprotonation of phosphonate ester. | numberanalytics.com |

| Li+ vs. Na+, K+ salts | Li+ can increase (E)-stereoselectivity. | wikipedia.org | |

| Barium hydroxide | Effective under mild conditions. | beilstein-journals.org | |

| Solvent | Polar aprotic (THF, DMF, DMSO) | Facilitates the reaction. | numberanalytics.comalfa-chemistry.com |

| Deep Eutectic Solvents (e.g., ChCl/Urea) | Greener alternative. | rsc.org | |

| Temperature | Higher temperatures (e.g., 23 °C) | Can increase (E)-stereoselectivity. | wikipedia.org |

| Lower temperatures | Can improve stereoselectivity. | numberanalytics.com | |

| Auxiliary Reagents | Sn(OSO2CF3)2 / N-ethylpiperidine | Promotes Z-selectivity. | nih.gov |

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov However, the E/Z ratio can be influenced by several factors, allowing for a degree of stereochemical control. numberanalytics.comwikipedia.org

The structure of the phosphonate reagent is a primary determinant of stereoselectivity. numberanalytics.com Bulky substituents on the phosphonate can enhance the preference for the (E)-isomer. numberanalytics.com Conversely, modifications to the phosphonate, such as using bis(2,2,2-trifluoroethyl) esters (Still-Gennari conditions), can promote the formation of the (Z)-isomer by accelerating the elimination of the oxaphosphetane intermediate. nrochemistry.comarkat-usa.org

The choice of base and counterion also plays a significant role. wikipedia.org For example, using sodium bis(trimethylsilyl)amide (NaHMDS) in excess relative to the phosphonate reagent can lead to high (E)-selectivity, while reversing the stoichiometry can dramatically favor the (Z)-isomer. thieme-connect.com The reaction temperature is another critical parameter, with higher temperatures often leading to a higher proportion of the (E)-isomer due to thermodynamic control. wikipedia.org

| Factor | Condition | Predominant Isomer | Reference |

|---|---|---|---|

| Phosphonate Structure | Bulky substituents | E | numberanalytics.com |

| Bis(2,2,2-trifluoroethyl) esters (Still-Gennari) | Z | nrochemistry.comarkat-usa.org | |

| Base Stoichiometry | Excess NaHMDS | E | thieme-connect.com |

| Excess phosphonate reagent | Z | thieme-connect.com | |

| Temperature | Higher temperature | E | wikipedia.org |

The mechanism of the Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate ester by a base to form a phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in what is typically the rate-limiting step. wikipedia.org This addition leads to the formation of a betaine-like intermediate, which then cyclizes to form an oxaphosphetane. acs.orgnrochemistry.com The subsequent elimination of a dialkylphosphate from the oxaphosphetane yields the final alkene product. wikipedia.org The stereochemical outcome of the reaction is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates. acs.org

Heck Reaction Applications for Trisubstituted Alkenes Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is another powerful tool for the synthesis of trisubstituted alkenes like this compound. mdpi.comorganic-chemistry.org This reaction has been successfully applied to generate a variety of these compounds, often with good yields. nih.gov Greener protocols for the Heck reaction are also being developed, utilizing safer solvents and catalyst recycling methods. nih.govresearchgate.net

The efficiency and selectivity of the Heck reaction are heavily influenced by the catalytic system, which typically consists of a palladium source and a ligand. mdpi.com The design of ligands is crucial for controlling the reaction's outcome. Electron-donating and sterically bulky phosphine (B1218219) ligands are often effective. mdpi.com N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Recent advancements in ligand design include the development of chiral phosphanyl-oxazoline (PHOX) ligands for asymmetric Heck reactions and the use of computational methods to design novel ligands. beilstein-journals.orgchemrxiv.org The choice of palladium precursor, such as palladium acetate (B1210297) or palladacycles, and the reaction conditions, including the base and solvent, are also critical for optimizing the reaction. uwindsor.ca

| Catalyst Component | Example | Role/Effect | Reference |

|---|---|---|---|

| Palladium Source | Palladium(II) acetate (Pd(OAc)2) | Commonly used palladium precursor. | uwindsor.ca |

| Palladacycles | Stable and active catalyst precursors. | mdpi.com | |

| Ligand | Triphenylphosphine (PPh3) | A standard phosphine ligand. | uwindsor.ca |

| N-Heterocyclic Carbenes (NHCs) | Robust ligands for cross-coupling. | organic-chemistry.org | |

| Phosphanyl-oxazoline (PHOX) | Chiral ligands for asymmetric synthesis. | beilstein-journals.org |

Green Chemistry Approaches in Heck Reaction Protocols

The Heck reaction is a cornerstone in carbon-carbon bond formation, and its application to the synthesis of trisubstituted alkenes like this compound has been a focus of green chemistry initiatives. nih.govresearchgate.net These efforts aim to develop more environmentally friendly protocols by utilizing greener solvents, reducing catalyst loading, and simplifying purification processes. nih.govresearchgate.net

One such approach involves a Heck reaction protocol that has been optimized for the synthesis of various trisubstituted alkenes, including analogues of this compound. researchgate.netfrontiersin.org This method emphasizes the use of greener conditions to produce these valuable compounds, which serve as key intermediates for pharmaceuticals. researchgate.net For instance, the synthesis of ethyl (E)-3-phenylbut-2-enoate has been achieved with a 46% yield using this protocol. frontiersin.org The reaction has been successfully applied to a range of substrates, affording products with different substituents on the phenyl ring. frontiersin.orgfrontiersin.org

| Compound | Substituent | Yield (%) |

|---|---|---|

| Ethyl (E)-3-phenylbut-2-enoate | H | 46 |

| Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate | 4-methoxy | 35 |

| Ethyl (E)-3-(4-hydroxyphenyl)but-2-enoate | 4-hydroxy | 27 |

| Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate | 4-(trifluoromethyl) | 76 |

| Ethyl (E)-3-([1,1′-biphenyl]-4-yl)but-2-enoate | 4-biphenyl | 63 |

| Ethyl (E)-3-(naphthalen-2-yl)pent-2-enoate | 2-naphthyl (pentenoate) | 13 |

| Ethyl (E)-3-(quinolin-3-yl)but-2-enoate | 3-quinolyl | 71 |

| Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate | 9-phenanthrenyl | 58 |

Researchers have also explored the use of encapsulated palladium catalysts, such as Pd EnCat® 40, to simplify workup procedures and minimize palladium contamination in the final products. nih.gov This microencapsulated palladium acetate has been successfully employed in the Heck reaction to synthesize (E)-ethyl 3-phenylbut-2-enoate and its analogues. nih.gov

Alternative and Novel Synthetic Approaches

Beyond traditional methods, novel strategies are continually being developed for the synthesis and derivatization of this compound and related compounds.

Radical Cyclization Strategies for Derivatization

Radical cyclization reactions offer a powerful tool for constructing complex molecular architectures. In the context of this compound derivatives, manganese(III) acetate-mediated radical cyclizations have been investigated. arkat-usa.org While the reaction of ethyl (2E)-3-phenylbut-2-enoate itself with 3-oxopropanenitriles did not yield any product, the corresponding amide, (2E)-3-phenylbut-2-enamide, successfully underwent cyclization to form 4-cyano-2,3-dihydrofuran-3-carboxamides, albeit in low yields. arkat-usa.org This suggests that the electronic nature of the substrate plays a crucial role in the success of this transformation.

Stereospecific Arylation of Enol Tosylates

A significant advancement in the synthesis of trisubstituted alkenes is the iron-catalyzed stereospecific arylation of enol tosylates. rsc.orglookchem.com This method provides a valuable alternative to traditional palladium-catalyzed cross-coupling reactions, avoiding the use of precious and toxic metals. rsc.orglookchem.com The reaction utilizes readily available Grignard reagents and proceeds with complete stereofidelity, allowing for the synthesis of either Z or E isomers of compounds like this compound by starting with the corresponding Z or E-enol tosylate. rsc.orglookchem.com This methodology has been successfully applied to prepare precursors for bioactive molecules. rsc.org

Chemical Transformations and Functionalization of this compound

The reactivity of the α,β-unsaturated system in this compound allows for a variety of chemical transformations, including oxidation and reduction reactions, to produce valuable derivatives.

Controlled Oxidation Reactions and Product Characterization

Controlled oxidation of the allylic alcohol derived from this compound provides access to the corresponding α,β-unsaturated aldehyde. The reduction of (E)-ethyl 3-phenylbut-2-enoate yields (E)-3-phenylbut-2-enol. mdpi.com Subsequent oxidation of this alcohol using manganese dioxide (MnO2) in toluene (B28343) affords (E)-3-phenylbut-2-enal in 57% yield. mdpi.com This aldehyde is a versatile intermediate for further synthetic manipulations, such as aldol (B89426) reactions. mdpi.com

Selective Reduction Reactions, Including Enantioselective Conjugate Reduction

The selective reduction of the carbon-carbon double bond in this compound is a key transformation for accessing chiral building blocks.

The conjugate reduction of ethyl (E)-3-phenylbut-2-enoate can be achieved using sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. csic.es For example, cobalt(II) chloride complexes with azabis(oxazoline) ligands have been shown to catalyze this reaction, with the enantiomeric excess of the product depending on the specific ligand used. csic.es

| Ligand | Yield (%) | e.e. (%) | Configuration |

|---|---|---|---|

| - | <5 | n.d. | - |

| 2a | 27 | 91 | S |

| 2b | 14 | - | R |

| 2c | 72 | - | R |

Furthermore, copper-catalyzed enantioselective conjugate reduction has emerged as a powerful method. beilstein-journals.orgbeilstein-journals.org Using a chiral N-heterocyclic carbene (NHC) copper catalyst, the conjugate reduction of ethyl (Z)-3-phenylbut-2-enoate can be achieved with high yield and enantioselectivity. beilstein-journals.orgbeilstein-journals.org The choice of solvent has been shown to be critical, with polar aprotic solvents generally providing better results. beilstein-journals.org N,N-Dimethylacetamide (DMA) was identified as the optimal solvent, leading to the highest enantioselectivity. beilstein-journals.org

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| THF | quant. | 74 |

| 1,4-dioxane | quant. | 68 |

| DMA | quant. | 81 |

| Toluene | No reaction | - |

| Dichloromethane | No reaction | - |

The development of chiral phenol-NHC ligands has further improved the enantioselectivity of this reaction, particularly for (Z)-isomer substrates. beilstein-journals.org The phenolic hydroxyl group on the ligand plays a crucial role in achieving high enantiomeric excess. beilstein-journals.org Interestingly, the (Z)- and (E)-isomers of the substrate yield opposite enantiomers of the product, with the (Z)-isomer often providing higher enantioselectivity. beilstein-journals.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is another effective method for the selective reduction of the double bond in ethyl E-3-(substituted-phenyl)but-2-enoates. nih.gov This method provides the corresponding saturated esters, which can be further transformed into other valuable compounds. nih.gov

Nucleophilic Substitution at the Ester Moiety for Derivative Formation

The ester functionality of this compound is a prime site for nucleophilic acyl substitution, allowing for the synthesis of a variety of derivatives. These reactions involve the replacement of the ethoxy group (-OEt) with other nucleophiles, leading to compounds such as amides and other esters through amidation and transesterification reactions, respectively.

One common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-phenylbut-2-enoic acid, which can then serve as a precursor for other derivatives. This is typically achieved by saponification using a base like sodium hydroxide, followed by acidification.

Transesterification is another key nucleophilic substitution reaction. For instance, this compound can be converted to mthis compound. This reaction is often catalyzed by a base, such as sodium methoxide, in the presence of methanol. The process is reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol. The susceptibility of the ester to transesterification has also been noted in analytical studies where the presence of an alcohol solvent can lead to the formation of the corresponding ester derivative. colab.wsresearchgate.net

Amidation , the reaction with amines to form amides, represents a significant pathway to novel derivatives. For example, the reaction of this compound derivatives with amines can yield the corresponding amides. A notable example is the synthesis of ethyl 3-(methylamino)-2-phenylbut-2-enoate, which involves the reaction with methylamine. researchgate.net This transformation introduces a nitrogen-containing functional group, which can be crucial for biological activity.

| Reaction Type | Nucleophile | Product | Reference |

| Transesterification | Methanol/Sodium methoxide | Mthis compound | |

| Amidation | Methylamine | Ethyl 3-(methylamino)-2-phenylbut-2-enoate | researchgate.net |

| Hydrolysis | Sodium Hydroxide | 3-Phenylbut-2-enoic acid | acs.org |

Generation of Analogues and Derivatives for Structure-Activity Relationship Studies

The systematic synthesis of analogues and derivatives of this compound is a cornerstone of structure-activity relationship (SAR) studies. By modifying specific parts of the molecule, researchers can probe the chemical features essential for a particular biological or chemical effect. These studies are instrumental in the rational design of compounds with optimized properties.

A significant area of investigation has been the modification of the aryl (phenyl) group and the development of derivatives from the ester moiety to explore their potential as therapeutic agents. For instance, a library of (E)-1-(3-arylbut-2-en-1-yl)-4-(substituted) piperazine (B1678402) derivatives has been synthesized and evaluated for anticancer activity. nih.gov In this work, the ethyl ester of 3-phenylbut-2-enoate was first reduced to the corresponding allylic alcohol, which was then further functionalized. The subsequent derivatization at the piperazine nitrogen allowed for the exploration of how different substituents impact cytotoxicity against cancer cell lines like U87 (glioblastoma) and RPMI 8226 (multiple myeloma). nih.gov

The following table summarizes the synthesis of some analogues of this compound where the phenyl ring is substituted:

| Starting Material (Bromo-analogue) | Product (Ethyl 3-arylbut-2-enoate) | Yield (%) | Reference |

| Bromobenzene | (E)-Ethyl 3-phenylbut-2-enoate | 46.7 | nih.gov |

| 1-Bromo-4-methoxybenzene | (E)-Ethyl 3-(4-methoxyphenyl)but-2-enoate | 49.0 | nih.gov |

| 2-Bromonaphthalene | (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate | 49.3 | nih.gov |

| 2-Bromo-6-methoxynaphthalene | (E)-Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate | 50.0 | nih.gov |

Furthermore, SAR studies on unsaturated diacyl and alkyl-acyl piperazine derivatives have provided insights into their biological activities. researchgate.net An initial SAR analysis revealed that the presence of a methyl group and an unsubstituted N'-piperazine moiety significantly influenced the antifungal and larvicidal activities of the compounds. researchgate.net Specifically, compounds with an N'-unsubstituted piperazine showed markedly better antifungal and larvicidal properties against mosquitoes compared to their N'-methylated counterparts. researchgate.net The position of substituents on the benzene (B151609) ring was also found to be critical, with a sharp decline in larvicidal activity observed when the substituent was moved from the 4-position to the 2- or 3-position. researchgate.net

Another approach to generating analogues for SAR studies involves the synthesis of 1,5-diarylpyrazole carboxamide derivatives. acs.org In these syntheses, aryl methyl ketones are coupled with diethyl oxalate (B1200264) to form ethyl ester intermediates, which are then hydrolyzed to the free acids. acs.org These intermediates serve as scaffolds for building a library of compounds to investigate their potential as inhibitors of enzymes like HIV-1 integrase.

The collective findings from these synthetic and SAR studies underscore the importance of systematic structural modification in elucidating the chemical determinants of activity and in the discovery of new chemical entities with desired functionalities.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy stands as a cornerstone for the structural and stereochemical analysis of ethyl 3-phenylbut-2-enoate, providing detailed insights into its molecular framework and the relative orientation of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Molecular Probing and Isomeric Composition

¹H NMR spectroscopy is instrumental in probing the molecular environment of protons within this compound and determining its isomeric composition. The chemical shifts (δ) and coupling constants (J) of the protons are indicative of their electronic environment and spatial relationship with neighboring nuclei.

For the (E)-isomer of this compound, the olefinic proton typically appears as a broad singlet or a quartet, with a chemical shift value around 6.19 ppm and a small coupling constant. nih.gov The methyl group attached to the double bond resonates as a doublet around 2.50 ppm, also with a small coupling constant, while the ethyl ester protons exhibit a characteristic quartet and triplet pattern around 4.16 ppm and 1.25 ppm, respectively. nih.gov The aromatic protons of the phenyl group appear as a multiplet in the range of 7.20-7.40 ppm.

The differentiation between the (E) and (Z) isomers is a critical application of ¹H NMR. The (E)-isomer is often confirmed by the observation of the olefinic proton signal at a specific chemical shift and with a characteristic coupling constant. For instance, a signal at 6.66 ppm with a large coupling constant (J = 15.8 Hz) is distinctive for the E-isomer in related compounds. rsc.org In contrast, the (Z)-isomer would exhibit different chemical shifts and coupling constants for its olefinic and methyl protons. For example, in a related methyl ester, the (Z)-isomer's methyl group appears at 2.20 ppm and the olefinic proton at 5.95 ppm. semanticscholar.org The integration of these signals in the ¹H NMR spectrum allows for the quantification of the isomeric ratio in a mixture.

Table 1: Representative ¹H NMR Data for Ethyl (E)-3-phenylbut-2-enoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Olefinic CH | 6.19 | brs | - | nih.gov |

| OCH₂CH₃ | 4.16 | q | 7.1 | nih.gov |

| CH₃C=CH | 2.50 | d | 1.1 | nih.gov |

| OCH₂CH₃ | 1.25 | t | 7.1 | nih.gov |

| Aromatic H | 7.80-7.04 | m | - | nih.gov |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

In the ¹³C NMR spectrum of the (E)-isomer, the carbonyl carbon of the ester group typically appears around 167.04 ppm. nih.gov The quaternary olefinic carbon and the methine olefinic carbon resonate at approximately 155.29 ppm and 116.66 ppm, respectively. nih.gov The carbons of the phenyl group produce signals in the aromatic region, typically between 124 ppm and 137 ppm. The ethyl group carbons are observed at around 59.84 ppm (OCH₂) and 14.40 ppm (CH₃), while the methyl group attached to the double bond appears at approximately 17.78 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for Ethyl (E)-3-phenylbut-2-enoate

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 167.04 | nih.gov |

| C=CH | 155.29 | nih.gov |

| Aromatic C | 137.05, 134.86, 130.07, 128.56, 126.95, 125.82, 124.46, 119.36, 105.59 | nih.gov |

| =CH | 116.66 | nih.gov |

| OCH₂ | 59.84 | nih.gov |

| CH₃-C= | 17.78 | nih.gov |

| OCH₂CH₃ | 14.40 | nih.gov |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Advanced NMR Techniques for Complex Mixture and Stereoisomer Differentiation

In cases of complex mixtures or for unambiguous stereoisomer differentiation, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, confirming the structural assignment.

Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful for differentiating between (E) and (Z) isomers. This technique detects through-space interactions between protons that are in close proximity. For the (E)-isomer of this compound, an NOE would be expected between the olefinic proton and the protons of the methyl group on the same side of the double bond. Conversely, for the (Z)-isomer, an NOE would be observed between the olefinic proton and the aromatic protons of the phenyl group. These advanced techniques are crucial for the definitive stereochemical assignment, especially when the coupling constants in the ¹H NMR are not conclusive. rsc.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the calculation of the elemental composition of this compound. The experimentally determined mass is compared to the calculated mass for the chemical formula C₁₂H₁₄O₂. This high degree of accuracy helps to confirm the molecular formula and distinguish the compound from others with the same nominal mass. For instance, the calculated exact mass of this compound is 190.0994 g/mol . nih.gov

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like this compound. semanticscholar.org In ESI-TOF, the sample is introduced as a solution, and the analyte is ionized by creating a fine spray of charged droplets. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. The time-of-flight mass analyzer then separates the ions based on their mass-to-charge ratio with high resolution and accuracy. This technique is valuable for confirming the molecular weight of the compound and is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures. rsc.org

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. In various research contexts, HPLC has been used to confirm the purity of both the (E) and (Z) isomers of the compound. echemi.com Beyond simple purity checks, chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. In the context of asymmetric synthesis, where a chiral catalyst is used to produce a specific enantiomer of a product, chiral HPLC is crucial for quantifying the success of the stereoselective transformation.

For example, in the copper-catalyzed asymmetric conjugate reduction of (E)-ethyl 3-phenylbut-2-enoate, chiral HPLC was used to determine the enantiomeric excess of the resulting ethyl 3-phenylbutanoate. rsc.org These separations are achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

| Chiral Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Chiralcel OD-H | n-hexane/i-PrOH (99.5:0.5) | 0.5 mL/min | 215 nm | Determination of ee for ethyl 3-phenylbutanoate | rsc.org |

| Chiralpak AD-H | hexane:2-propanol (70:30) | 0.8 ml/min | 254 nm | ee determination of related α-ketoester adducts | biosynth.com |

| Chiralpak IF | 1 % i-PrOH/hexane | 1.0 mL/min | 254 nm | ee determination of related pyrrole (B145914) derivatives | nih.gov |

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. chemicalbook.com For the resolution of stereoisomers, chiral GC columns are employed. These columns contain a chiral stationary phase that enables the separation of enantiomers.

In studies involving the asymmetric hydrogenation of related unsaturated esters, GC with chiral columns has been successfully used to determine the enantiomeric excess of the products. For instance, the enantiomeric excess of hydrogenated ethyl 2-fluoro-3-phenylacrylate was determined using a GC-MS system equipped with a chiral column. beilstein-journals.org This demonstrates the applicability of chiral GC for the stereochemical analysis of compounds structurally similar to this compound.

| Chiral GC Column | Conditions | Application | Reference |

| G-TA | 90°C for 30 min, then ramped | Determination of ee for hydrogenated phenylpropanoate derivatives | beilstein-journals.org |

| B-DM | 90°C for 30 min, then ramped | Determination of ee for hydrogenated phenylpropanoate derivatives | beilstein-journals.org |

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound and its derivatives, TLC is routinely used to determine when the starting materials have been consumed and the product has formed. myskinrecipes.comepfl.ch The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

Once the reaction is complete, column chromatography is the primary method for the purification of the crude product. myskinrecipes.commdpi.com This technique utilizes a stationary phase (typically silica (B1680970) gel) packed into a column, through which the crude mixture is passed using a solvent system (eluent). The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound.

| Technique | Solvent System (Eluent) | Rf Value | Purpose | Reference |

| TLC | Hexane/AcOEt (95:5 v/v) | 0.5 | Reaction monitoring of (E)-ethyl 3-phenylbut-2-enoate | myskinrecipes.com |

| TLC | Hexane/AcOEt (95:5 v/v) | 0.44 | Reaction monitoring of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate | myskinrecipes.com |

| Column Chromatography | Gradient: Hexane/AcOEt (99:1 to 96:4 v/v) | - | Purification of (E)-ethyl 3-phenylbut-2-enoate | myskinrecipes.com |

| Column Chromatography | CH/Et₂O (9:1) | 0.22 | Purification of (E)-ethyl 3-phenylbut-2-enoate | mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, the key functional groups are the α,β-unsaturated ester and the phenyl group.

The FTIR spectrum of (E)-ethyl 3-phenylbut-2-enoate would be expected to show a strong absorption band for the C=O (carbonyl) stretch of the ester, typically around 1715-1723 cm⁻¹. rsc.orgbeilstein-journals.org The C=C double bond in conjugation with the carbonyl group usually appears in the 1637-1640 cm⁻¹ region. rsc.orgbeilstein-journals.org The C-O stretching of the ester will have characteristic bands as well. The presence of the phenyl group is indicated by aromatic C-H and C=C stretching vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

| Ester Carbonyl (C=O) | Stretch | 1702 - 1723 | rsc.orgbeilstein-journals.org |

| Alkene (C=C) | Stretch | 1637 - 1640 | rsc.orgbeilstein-journals.org |

| Aromatic C=C | Stretch | ~1442 - 1600 | beilstein-journals.org |

| Aromatic C-H | Stretch | ~3030 | rsc.org |

| Alkyl C-H | Stretch | ~2900 - 3000 | rsc.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis, often performed via combustion analysis, provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of a substance and to verify its stoichiometric purity. For a known compound like this compound (C₁₂H₁₄O₂), the experimentally determined percentages of carbon and hydrogen should closely match the calculated theoretical values.

For the molecular formula C₁₂H₁₄O₂, the calculated elemental composition is approximately 75.76% carbon and 7.42% hydrogen. In a research setting, the "found" values from elemental analysis must be within a narrow margin of error (typically ±0.4%) of the "calculated" values to confirm the purity of the sample. For instance, a closely related compound, (E)-ethyl 3-(4-methoxyphenyl)but-2-enoate (C₁₃H₁₆O₃), had a calculated composition of 70.89% C and 7.32% H, with the found values being 71.04% C and 7.63% H, demonstrating the verification of its stoichiometry. mdpi.com

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| (E)-Ethyl 3-(4-methoxyphenyl)but-2-enoate | C₁₃H₁₆O₃ | % Carbon | 70.89 | 71.04 | mdpi.com |

| % Hydrogen | 7.32 | 7.63 | mdpi.com | ||

| This compound | C₁₂H₁₄O₂ | % Carbon | 75.76 | - | Calculated |

| % Hydrogen | 7.42 | - | Calculated |

Computational and Theoretical Studies of Ethyl 3 Phenylbut 2 Enoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the molecular properties of Ethyl 3-phenylbut-2-enoate. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and forecast its reactivity.

Key insights from these calculations include:

Frontier Molecular Orbitals (FMOs): DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's stability and reactivity. For instance, the α,β-unsaturated system in this compound suggests it may participate in Michael additions, a prediction that can be substantiated by analyzing the LUMO to identify electrophilic sites.

Stability and Drug-Likeness: Computational tools are used to predict physicochemical properties related to the molecule's stability and potential as a drug candidate. For derivatives of this compound, web tools like SwissADME have been used to calculate properties such as lipophilicity (log P o/w) and water solubility, which are crucial for assessing a compound's drug-like profile. nih.gov These predictive models help in the early stages of drug design by screening for favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govfrontiersin.org

Below is a table showcasing some computed properties for this compound.

| Computed Property | Value | Reference |

| Molecular Weight | 190.24 g/mol | nih.gov |

| XLogP3-AA | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.

While specific MD simulation studies focused solely on this compound are not widely documented, the methodologies are well-established and applicable. For example, MD simulations performed on related systems, like HIV-1 integrase inhibitors, demonstrate the typical conditions used. acs.org These simulations often involve:

An explicit aqueous solvent environment. acs.org

Constant pressure (e.g., 1 atm) and temperature (e.g., 310 K) to mimic physiological conditions. acs.org

The use of force fields, such as OPLS-AA, which has been applied to model solvent interactions for similar esters like ethyl lactate.

Such simulations can elucidate the preferred conformations of the flexible ethyl and phenyl groups and how they interact with their surroundings through van der Waals and electrostatic forces. acs.org This information is vital for understanding its behavior in solution and its potential binding modes to biological targets.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can then be validated against experimental measurements to confirm the structure of a compound.

Vibrational Spectroscopy: Density functional theory (DFT) calculations, particularly using functionals like B3LYP, have proven successful in predicting vibrational wavenumbers for infrared (IR) spectra. mdpi.com For complex molecules, especially those with hydrogen bonding, the correlation between observed and calculated wavenumbers can be excellent, although sometimes non-linear. mdpi.com The harmonic approximation used in these calculations tends to be very reliable for many systems. mdpi.com

NMR Spectroscopy: Experimental ¹H and ¹³C NMR data for (E)-Ethyl 3-phenylbut-2-enoate have been reported. nih.govfrontiersin.orgmdpi.com These experimental values serve as a benchmark for theoretical predictions.

The following table summarizes the experimental NMR data for the (E)-isomer of this compound in CDCl₃.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Reference |

| 7.50-7.33 | m | Har. | frontiersin.orgmdpi.com | |

| 6.16 | s | CH=C | frontiersin.org | |

| 4.24 | q, J = 7.1 | OCH₂CH₃ | frontiersin.org | |

| 2.60 | s | CH₃C= | frontiersin.org | |

| 1.34 | t, J = 7.1 | OCH₂CH₃ | frontiersin.org | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | Reference | |

| 166.77 | C=O | frontiersin.orgmdpi.com | ||

| 155.41 | CH₃C= | frontiersin.orgmdpi.com | ||

| 142.11 | Car. | frontiersin.orgmdpi.com | ||

| 128.86 | Car. | frontiersin.orgmdpi.com | ||

| 128.37 | Car. | frontiersin.orgmdpi.com | ||

| 126.19 | Car. | frontiersin.orgmdpi.com | ||

| 117.06 | HC=C | frontiersin.orgmdpi.com | ||

| 59.73 | OCH₂CH₃ | frontiersin.orgmdpi.com | ||

| 17.83 | CH₃C= | frontiersin.orgmdpi.com | ||

| 14.23 | OCH₂CH₃ | frontiersin.orgmdpi.com |

Theoretical calculations can predict these chemical shifts, and the agreement between predicted and experimental spectra provides strong evidence for the assigned structure.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the characterization of transient species like transition states.

Studies on related reactions have utilized computational approaches to understand reaction mechanisms. For example, in the alkylation of β-dicarbonyl compounds, quantum chemical calculations were employed to shed light on the reaction pathway. mdpi.com Similarly, the mechanism of a conjugate-addition/cyclisation reaction was probed using computational methods to understand the formation of an unexpected nitrone product. bath.ac.uk

Computational research on Diels-Alder reactions has shown that the stability of the transition state and the final product is the driving force. molaid.com Furthermore, analyzing the differences in frontier molecular orbital energies can reveal the electronic demands of a reaction. molaid.com These computational approaches could be applied to study the various reactions of this compound, such as its participation in cycloadditions or reductions, to determine the most likely mechanistic pathways and the structures of the associated transition states.

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Role as a Pivotal Synthetic Intermediate and Building Block

Ethyl 3-phenylbut-2-enoate serves as a fundamental building block in a variety of organic transformations. biosynth.com Its reactivity is primarily centered around the electrophilic nature of the β-carbon and the potential for modification of the ester group and the phenyl ring. This allows for its incorporation into a diverse array of molecules with applications spanning from pharmaceuticals to materials science. lookchem.com

Precursor in Catalytic Hydrogenation and Reduction Processes

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation, a process that stereoselectively introduces hydrogen atoms to create a saturated carbon backbone. This transformation is crucial for the synthesis of chiral compounds, which are of paramount importance in the pharmaceutical industry.

Recent research has highlighted the use of various transition metal catalysts for the asymmetric hydrogenation of this compound and its derivatives. For instance, iridium complexes bearing chiral imidazole-phosphine ligands have been shown to effectively catalyze the hydrogenation of related vinylfluorides. wiley-vch.de Similarly, iridium-N,P catalyzed asymmetric hydrogenation has been successfully applied to fluoromethylated olefins, including derivatives of this compound. rsc.org

Cobalt complexes with chiral azabis(oxazoline) ligands have also been investigated for the enantioselective conjugate reduction of ethyl (E)-3-phenylbut-2-enoate using sodium borohydride (B1222165). rsc.org These methods provide access to enantiomerically enriched products, which are valuable intermediates for the synthesis of complex molecules.

Table 1: Catalytic Systems for the Reduction of this compound and its Derivatives

| Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Iridium-imidazole-phosphine complexes | (E)- and (Z)-ethyl 2-fluoro-3-phenylbut-2-enoate | (+)-(2S*,3S*)- and (+)-(2R*,3S*)-ethyl-2-fluoro-3-phenylbutanoate | Effective for asymmetric hydrogenation of vinylfluorides. wiley-vch.de | wiley-vch.de |

| Iridium-thiazole N,P complexes | (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | Chiral difluoromethylated building blocks | High enantioselectivity (up to 92% ee) and conversion (up to 99%). rsc.org | rsc.org |

| Cobalt-azabis(oxazoline) complexes | Ethyl (E)-3-phenylbut-2-enoate | Chiral esters | Excellent enantioselectivity (96% ee) and quantitative yield in a recyclable biphasic system. rsc.org | rsc.org |

| Copper(I)/N-heterocyclic carbene complexes | α,β-unsaturated carboxylic acid derivatives | Saturated esters and amides | Catalytic hydrogenation of previously unreactive substrates using homogeneous copper catalysis. lookchem.com | lookchem.com |

Utility in the Synthesis of Complex Organic Molecules for Pharmaceutical and Agrochemical Industries

The structural motif of this compound is a valuable component in the synthesis of molecules for the pharmaceutical and agrochemical sectors. biosynth.comlookchem.com Its derivatives have been investigated for a range of biological activities. For example, certain cinnamic acid esters, structurally related to this compound, have demonstrated anti-inflammatory, antidiabetic, anti-cancer, antimicrobial, and antioxidant properties. kau.in

The versatility of this compound as a synthetic intermediate allows for the introduction of various functional groups, leading to the creation of diverse molecular libraries for drug discovery. For instance, fluorinated derivatives are of particular interest in agrochemical design due to their enhanced metabolic stability and membrane permeability. vulcanchem.com

Ancillary Role in Specific Chemical Production (e.g., Styrene)

While the primary application of ethylbenzene (B125841) is the production of styrene (B11656) through dehydrogenation, this compound can be considered an ancillary compound in related chemical processes. biosynth.commichiganfoam.com The production of styrene is a major industrial process, with a significant portion of the world's benzene (B151609) production dedicated to this purpose. michiganfoam.com Although not a direct intermediate in the main pathway, the chemistry of related phenyl-containing butenoates is relevant to understanding potential side reactions and the formation of minor products in these large-scale industrial settings.

Strategic Design and Synthesis of Functionalized Derivatives

The core structure of this compound provides a scaffold for the strategic design and synthesis of functionalized derivatives with tailored properties. This involves the modification of the α,β-unsaturated ester system and the incorporation of this unit into larger, more complex molecular frameworks.

Construction of Libraries of Alpha,Beta-Unsaturated Esters with Tailored Properties

The development of synthetic methodologies to create libraries of α,β-unsaturated esters is a significant area of research. These libraries are crucial for screening and identifying compounds with desired biological activities or material properties. Various synthetic methods, such as the Doebner-Knoevenagel condensation and cross-metathesis reactions, are employed to generate a wide range of α,β-unsaturated esters with diverse substitution patterns. researchgate.netorganic-chemistry.org

The functionalization of α,β-unsaturated esters can lead to the synthesis of valuable compounds like N-protected α,β-dehydroamino acid derivatives, which are important building blocks in peptide synthesis. nih.govacs.org These methods often aim for high stereoselectivity, providing access to specific isomers with distinct biological activities. nih.govacs.org

Integration into Bioactive Scaffolds (e.g., Piperazine (B1678402) Derivatives for Medicinal Chemistry)

This compound and its corresponding acid chloride can be integrated into bioactive scaffolds, such as piperazine derivatives, to create new compounds with potential therapeutic applications. researchgate.netulakbim.gov.tr Piperazine is a common core structure in many approved drugs, and its derivatization with unsaturated acyl groups can lead to novel molecules with a range of biological activities.

For example, the reaction of piperazine derivatives with (E)-3-phenylbut-2-enoyl chloride (derived from the corresponding acid of this compound) can yield unsaturated diacyl and alkyl-acyl piperazines. researchgate.net These compounds can then be evaluated for their potential as, for instance, antimicrobial or anti-inflammatory agents.

Contributions to Green Chemistry and Sustainable Synthesis Practices

Development of Environmentally Benign and Resource-Efficient Reaction Conditions

A significant stride in the green synthesis involving this compound and related compounds is the move towards solvent-free and resource-efficient reaction protocols. For instance, the Knoevenagel condensation, a key step in forming related α,β-unsaturated esters, has been successfully performed under solvent-free conditions by heating the reactants at 100°C, thereby eliminating the need for volatile organic solvents. scirp.org Similarly, microwave-assisted organic synthesis has emerged as a powerful tool. The Heck reaction to produce this compound has been optimized using microwave irradiation, which often leads to shorter reaction times and increased yields under solvent-free or aqueous conditions. frontiersin.orgfrontiersin.org

The choice of reagents is also critical for a resource-efficient process. The use of mild and benign hydride sources like sodium borohydride (NaBH₄) for the reduction of this compound is a prime example. rsc.orgcsic.esuniovi.es Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, significantly improves efficiency by reducing the need for intermediate purification steps, saving time, energy, and materials. newcastle.edu.au The use of water or mixtures of ethanol (B145695) and water as the reaction medium represents another environmentally friendly approach, replacing hazardous organic solvents. frontiersin.orgfrontiersin.orgresearchgate.net

| Reaction Type | Catalyst/Conditions | Solvent | Key Green Advantage | Yield (%) | Reference |

| Heck Reaction | Pd EnCat®40, AcONa, Et₄NCl, Microwave (140°C) | Ethanol | Recyclable catalyst, green solvent | 46 | frontiersin.org |

| Knoevenagel Condensation | NH₄OAc, Acetic acid (100°C) | Solvent-free | Eliminates solvent waste | 70 | scirp.org |

| Conjugate Reduction | Azabis(oxazoline)-cobalt complex, NaBH₄ | Ethanol/Diglyme | High enantioselectivity with benign reductant | 72-91 | rsc.orgcsic.es |

| Hydrophenylation | PdCl₂(PPh₃)₂/PEG-400/H₂O, HOAc | PEG-400/H₂O | Aqueous system, catalyst recycling | Moderate to High | researchgate.net |

Strategies for Catalyst Recycling and Enhanced Process Efficiency

The economic and environmental viability of many synthetic processes, especially those involving precious metal catalysts, hinges on the ability to recycle and reuse the catalyst. In the context of reactions involving this compound, significant progress has been made in developing recyclable catalytic systems.

One notable approach involves the immobilization of homogeneous catalysts onto solid supports. For example, azabis(oxazoline)-cobalt complexes used for the enantioselective reduction of this compound have been immobilized on laponite clay. csic.es This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles. rsc.orgcsic.es However, studies have also shown that leaching of the metal from the support can sometimes occur, leading to a decrease in catalyst activity and potential contamination of the product. csic.es

Another effective strategy is the use of encapsulated catalysts, such as the palladium-containing Pd EnCat®40. frontiersin.orgfrontiersin.org This catalyst, where palladium is encapsulated within a polyurea matrix, has been used for the Heck reaction to synthesize this compound. It allows for easy recovery and reuse without significant loss of activity over several cycles. Biphasic systems, where the catalyst is dissolved in a phase that is immiscible with the product phase, also offer a straightforward method for catalyst separation and recycling. The PdCl₂(PPh₃)₂ catalyst in a PEG-400/water system for hydrophenylation reactions is an example of a recyclable system where the product can be extracted with an organic solvent, leaving the catalyst in the aqueous phase for reuse. researchgate.net

| Catalyst System | Reaction | Recycling Method | Number of Cycles | Outcome | Reference |

| Azabis(oxazoline)-cobalt complexes | Conjugate Reduction | Liquid-liquid biphasic system | 5 | Maintained high enantioselectivity (90-96% ee) | csic.es |

| Immobilized azabox-Co on Laponite | Conjugate Reduction | Filtration | - | Showed significant cobalt leaching | csic.es |

| PdCl₂(PPh₃)₂/PEG-400/H₂O | Hydrophenylation | Extraction of product, reuse of aqueous catalyst phase | 6 | No apparent loss of catalytic activity | researchgate.net |

| Pd EnCat®40 | Heck Reaction | Filtration | - | Designed for easy recovery and reuse | frontiersin.orgfrontiersin.org |

Implementation of Green Solvents in Reaction Systems

The replacement of conventional volatile organic compounds (VOCs) with green solvents is a cornerstone of sustainable chemistry. Research related to this compound has explored a variety of greener alternatives.

Glycerol and its derivatives have gained attention as renewable and biodegradable solvents. csic.es The Co(II)-catalyzed reduction of (E)-ethyl-3-phenylbut-2-enoate has been successfully performed in a mixture of ethanol and a glycerol-based ether, 1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol (B1442761) (BTFEP), achieving high yields and enantioselectivities. uniovi.es Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride (ChCl) and urea, represent another class of green solvents. The Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated esters has been effectively carried out in a ChCl/Urea DES, which can often be recycled. rsc.org

Aqueous systems are highly desirable from a green chemistry perspective. Polyethylene glycol (PEG) in water has been used as a recyclable solvent system for palladium-catalyzed hydrophenylation reactions. researchgate.net Ethanol, a bio-based and less toxic solvent, is also frequently used, particularly in combination with water, for reactions like the Heck coupling to form this compound. frontiersin.orgfrontiersin.org These solvent systems not only reduce the environmental footprint of the reaction but can also facilitate product separation and catalyst recycling. researchgate.net

| Green Solvent System | Reaction | Catalyst | Key Finding | Reference |

| Ethanol | Heck Reaction | Pd EnCat®40 | Effective and greener alternative to traditional organic solvents. | frontiersin.org |

| Ethanol/Water | Heck Reaction | Pd EnCat®40 | Use of aqueous-organic mixture improves green profile. | frontiersin.org |

| Glycerol-based ether (BTFEP)/Ethanol | Conjugate Reduction | Chiral azabis(oxazoline)-cobalt complex | High enantioselectivities and excellent yields achieved. | uniovi.es |

| PEG-400/Water | Hydrophenylation | PdCl₂(PPh₃)₂ | Allowed for efficient catalyst recycling over six runs. | researchgate.net |

| Deep Eutectic Solvent (ChCl/Urea) | Horner-Wadsworth-Emmons | DBU | Effective medium, with potential for solvent reuse. | rsc.org |

Exploration of Biological Activities and Mechanisms of Action of Ethyl 3 Phenylbut 2 Enoate and Its Derivatives

Assessment of Antimicrobial Properties

The antimicrobial potential of ethyl 3-phenylbut-2-enoate derivatives has been an area of active investigation. The core structure of these compounds provides a versatile scaffold for the development of new antimicrobial agents.

Derivatives of 3-[(2-hydroxyphenyl)amino]but-2-enoates, which are structurally related to this compound, have demonstrated notable antimicrobial activity against a range of microorganisms. A study investigating a series of these compounds revealed that some derivatives exhibit significant efficacy against both bacteria and fungi.

Specifically, certain benzo[b]phenoxazine derivatives showed a minimum inhibitory concentration (MIC) of 31.2 µg/mL against Staphylococcus aureus. The same study found that some of the synthesized compounds were active against Mycobacterium luteum with MIC values as low as 15.6 µg/mL. In terms of antifungal activity, a thiophene (B33073) derivative demonstrated a potent effect against Aspergillus niger, with a MIC value of 3.9 µg/mL, which is more potent than the standard antifungal agent nystatin (B1677061) nih.gov.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Benzo[b]phenoxazine derivative | Staphylococcus aureus | 31.2 |

| Benzo[b]phenoxazine derivative | Mycobacterium luteum | 15.6 |

| Thiophene derivative | Aspergillus niger | 3.9 |

It is important to note that most of the tested compounds in the aforementioned study did not show any inhibitory action against Escherichia coli nih.gov.

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent antimicrobial agents. For the derivatives of 3-[(2-hydroxyphenyl)amino]but-2-enoates, the nature and position of substituents on the aromatic rings and the type of heterocyclic moiety fused to the core structure play a significant role in their antimicrobial activity.

The research indicates that the introduction of different heterocyclic systems, such as benzo[b]phenoxazine and quinoxaline, can significantly modulate the antimicrobial spectrum and potency. For instance, the presence of a chloroquinoxaline moiety was found in some derivatives with good activity against S. aureus and M. luteum. Furthermore, the substitution pattern on the 2-hydroxyphenyl ring also influences the biological activity nih.gov.

A key takeaway from the SAR studies is that the antimicrobial potency is not solely dependent on the core structure but is a result of the complex interplay of various structural features, including the electronic and steric properties of the substituents. Further research is needed to fully elucidate the SAR of this class of compounds to guide the development of new and more effective antimicrobial drugs.

Investigation of Antioxidant Activity and Its Relevance to Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative stress by neutralizing free radicals.

While the antioxidant potential of various phenolic and heterocyclic compounds has been extensively studied, there is a notable lack of specific research on the antioxidant activity of this compound and its direct derivatives. The investigation into the antioxidant properties of this particular class of compounds remains an unexplored area of research.

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically mdpi.comnih.gov. Future studies employing such standardized methods are necessary to determine if this compound and its derivatives possess antioxidant properties and to understand their potential relevance in combating oxidative stress-related conditions.

Development of Derivatized Structures as Potential Anticancer Agents

The development of novel anticancer agents is a primary focus of medicinal chemistry. The structural framework of this compound offers a promising starting point for the design and synthesis of new cytotoxic agents.

There is limited direct evidence in the scientific literature regarding the in vitro cytotoxicity of this compound derivatives against human glioblastoma cell lines. However, the search for novel therapeutic agents for this aggressive brain tumor is ongoing.

In the context of multiple myeloma, a cancer of plasma cells, a recent study on a novel indirubin-3-monoxime derivative, I3MV-8b, has shown significant cytotoxic effects. This compound demonstrated potent activity against various multiple myeloma cell lines, including RPMI-8226 and U266. The half-maximal inhibitory concentration (IC50) values for I3MV-8b after 48 hours of treatment were 7.2 µM for RPMI-8226 and 10.52 µM for U266 cells nih.gov.

Table 2: In Vitro Cytotoxicity of I3MV-8b against Human Multiple Myeloma Cell Lines

| Cell Line | IC50 (48h) in µM |

|---|---|

| RPMI-8226 | 7.2 |

| U266 | 10.52 |

While I3MV-8b is not a direct derivative of this compound, this research highlights a successful strategy in developing novel compounds with significant cytotoxicity against multiple myeloma. This could inspire future studies to explore the potential of this compound derivatives as anticancer agents for this malignancy.

Understanding the molecular targets and the biochemical pathways modulated by a potential anticancer agent is crucial for its development. For this compound derivatives, the α,β-unsaturated ester moiety is a potential pharmacophore. This structural feature is present in other classes of compounds, such as chalcones, which have been shown to inhibit the proteasome. The carbonyl group of the α,β-unsaturated system can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to their inhibition nih.gov.

In the case of the aforementioned indirubin-3-monoxime derivative, I3MV-8b, its mechanism of action in multiple myeloma cells involves the targeting of the tripartite motif-containing protein 28 (TRIM28) nih.gov. TRIM28 is known to be involved in the regulation of gene expression and has been implicated in the progression of various cancers.

Furthermore, research into other classes of anticancer compounds has identified stearoyl-CoA desaturase (SCD) as a potential target. SCD is an enzyme involved in the synthesis of unsaturated fatty acids, which are essential for the survival and proliferation of cancer cells aacrjournals.orgnih.govbiorxiv.org. It is conceivable that derivatives of this compound could interfere with lipid metabolism pathways in cancer cells, but this remains to be experimentally verified.

Progress in the Identification of Novel Chemotherapeutic Leads

The scaffold of this compound has served as a foundational structure for the development of various derivatives with potential as novel chemotherapeutic leads. Research has primarily focused on synthesizing and evaluating the anticancer activities of more complex molecules that incorporate this basic chemical framework. These investigations have revealed that specific structural modifications can lead to compounds with significant cytotoxic effects against various cancer cell lines.

One area of progress involves the synthesis of benzothiazole (B30560) derivatives incorporating a modified phenylbutenone structure. While not direct derivatives of this compound, these compounds share a similar structural motif. For instance, certain (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates have been synthesized and are of interest for their potential cytotoxic activities. This line of research highlights the utility of the phenylbutenone core in designing novel anticancer agents.

Furthermore, studies on structurally related compounds, such as derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have demonstrated promising results. Although these compounds have a more complex heterocyclic system, their initial synthesis often involves precursors with structural similarities to simpler esters. Certain derivatives from this class have shown interesting antiproliferative potential against breast (MCF-7) and liver (HepG-2) cancer cell lines, with IC50 values ranging from 23.2 to 95.9 µM. mdpi.com One particular acylated ester derivative demonstrated the ability to induce apoptosis in MCF-7 cells, leading to a significant reduction in cell viability. mdpi.com An in vivo study further supported these findings, showing a notable decrease in solid tumor mass upon treatment with this compound. mdpi.com

Another related area of investigation has focused on benzothieno[3,2-b]pyran derivatives. One compound from this series, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile, exhibited potent and broad-spectrum cytotoxic activity against a panel of 59 human cancer cell lines. nih.gov Its efficacy was particularly notable, with a GI50 value of 0.11 µM in the MG-MID (melanoma) screen. nih.gov

The following table summarizes the in vitro anticancer activity of selected derivatives that are structurally related to the this compound scaffold.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value |

| Benzo[b]thiophene | Acylated ester 4 | MCF-7 (Breast) | IC50 | 23.2 µM |

| Benzo[b]thiophene | Acylated ester 4 | HepG-2 (Liver) | IC50 | > 100 µM |

| Benzothieno[3,2-b]pyran | Compound 3e | Melanoma (MG-MID) | GI50 | 0.11 µM |

| Benzothieno[3,2-b]pyran | Compound 3e | Melanoma (MG-MID) | TGI | 7.94 µM |

| Benzothieno[3,2-b]pyran | Compound 3e | Melanoma (MG-MID) | LC50 | 42.66 µM |

Deeper Insight into Pharmacological Mechanisms

While direct mechanistic studies on this compound as a chemotherapeutic agent are limited, research on its more complex derivatives provides valuable insights into potential pharmacological mechanisms. These studies suggest that compounds incorporating a similar structural backbone may exert their anticancer effects through interactions with key cellular enzymes and by modulating critical intracellular signaling pathways.

Interaction with Enzymes and Receptors in Complex Biological Systems

The interaction with specific enzymes is a plausible mechanism of action for derivatives containing the this compound framework. For instance, some bufadienolides, which are structurally distinct but also possess anticancer properties, have been shown to induce apoptosis through pathways that can involve the inhibition of DNA topoisomerase II. researchgate.net This suggests that derivatives of this compound could potentially be designed to target similar enzymatic machinery crucial for cancer cell survival and proliferation.

In the context of hormone-dependent cancers, the estrogen receptor (ER) is a key therapeutic target. Research on selective estrogen receptor degraders (SERDs) has led to the discovery of compounds that can bind to and promote the degradation of ERα. While not direct derivatives, the development of novel SERDs with different chemical scaffolds indicates the potential for designing this compound analogs that could interact with nuclear hormone receptors, thereby offering a therapeutic avenue for endocrine-resistant breast cancers.

Context-Dependent Modulation of Intracellular Signaling Pathways

The anticancer activity of this compound derivatives is likely linked to their ability to modulate intracellular signaling pathways that are often dysregulated in cancer. The induction of apoptosis, or programmed cell death, is a common mechanism for many chemotherapeutic agents. Studies on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown that these compounds can induce apoptosis in breast cancer cells. mdpi.com Flow cytometric analysis of MCF-7 cells treated with a specific acylated ester derivative revealed a significant increase in both early and late apoptotic cell populations. mdpi.com

Furthermore, the investigation of benzothieno[3,2-b]pyran derivatives has shed light on their impact on cell cycle progression. The most active compound in one study was found to disrupt the cell cycle in human colon adenocarcinoma (HCT-116) cells. nih.gov This was evidenced by a time-dependent decrease in the G1 phase cell population and a concurrent increase in the pre-G and G2/M populations, indicating cell cycle arrest at these phases. nih.gov This disruption of the normal cell cycle progression is a key mechanism for inhibiting the proliferation of cancer cells. The same study also confirmed that this compound induced a time-dependent increase in the percentage of early and late apoptotic and necrotic cells. nih.gov

The PI3K/Akt signaling pathway is another critical pathway involved in cell survival, proliferation, and growth that is often hyperactivated in cancer. The ability of some natural compounds to induce apoptosis and autophagy via the inhibition of the PI3K/Akt/mTOR pathway highlights this as a potential target for novel chemotherapeutic agents. researchgate.net While direct evidence for the modulation of this pathway by this compound derivatives is not yet available, it represents a plausible mechanism of action that warrants further investigation.

The following table details the observed effects of structurally related derivatives on cellular mechanisms.

| Compound Class | Specific Derivative | Cell Line | Observed Effect |

| Benzo[b]thiophene | Acylated ester 4 | MCF-7 (Breast) | Induction of apoptosis and necrosis |

| Benzothieno[3,2-b]pyran | Compound 3e | HCT-116 (Colon) | Disruption of cell cycle profile (decrease in G1, increase in pre-G and G2/M) |